molecular formula C4H7BF3K B2807073 Potassium trifluoro(1-methylcyclopropyl)borate CAS No. 2249826-37-5

Potassium trifluoro(1-methylcyclopropyl)borate

Cat. No.: B2807073
CAS No.: 2249826-37-5
M. Wt: 162
InChI Key: SNKDLRGHSUFZDL-UHFFFAOYSA-N
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Description

Potassium trifluoro(1-methylcyclopropyl)borate is a useful research compound. Its molecular formula is C4H7BF3K and its molecular weight is 162. The purity is usually 95%.
BenchChem offers high-quality Potassium trifluoro(1-methylcyclopropyl)borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium trifluoro(1-methylcyclopropyl)borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro-(1-methylcyclopropyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3.K/c1-4(2-3-4)5(6,7)8;/h2-3H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKDLRGHSUFZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249826-37-5
Record name potassium trifluoro(1-methylcyclopropyl)boranuide
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Foundational & Exploratory

Potassium trifluoro(1-methylcyclopropyl)borate CAS 2249826-37-5 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS 2249826-37-5 | Advanced Reagent Profile

Executive Summary

Potassium trifluoro(1-methylcyclopropyl)borate is a specialized organoboron reagent designed for the installation of the 1-methylcyclopropyl motif—a high-value bioisostere in modern medicinal chemistry. Unlike traditional boronic acids, which are often unstable and prone to protodeboronation (especially at tertiary centers), this trifluoroborate salt offers indefinite shelf stability and precise stoichiometry.

This guide details the physicochemical properties, mechanistic activation pathways, and validated experimental protocols for utilizing this reagent to construct metabolically robust


-rich architectures.
Chemical Profile & Physical Properties[1][2]

The 1-methylcyclopropyl moiety acts as a steric and electronic bioisostere for tert-butyl and isopropyl groups. Its incorporation blocks metabolic "soft spots" (specifically


-hydroxylation) while imparting rigid conformational control to the drug scaffold.

Table 1: Physicochemical Specifications

PropertyDataNotes
CAS Number 2249826-37-5
Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Molecular Weight 162.00 g/mol
Appearance White crystalline solidHighly hygroscopic; store in desiccator.
Solubility Acetone, Acetonitrile, WaterInsoluble in non-polar solvents (Et2O, Hexanes).
Stability Air/Moisture StableResistant to oxidation; indefinite shelf life at RT.
Structure Type Tertiary Alkyl TrifluoroborateSterically demanding center; requires specific activation.
Mechanistic Insight: Activation Pathways

As a tertiary alkyl nucleophile, this reagent presents a unique challenge: the steric bulk at the carbon-boron bond hinders the transmetalation step in classical Palladium-catalyzed cycles. Consequently, two distinct activation strategies are employed depending on the catalytic system.

A. The Hydrolytic Pathway (Classical Suzuki)

In standard cross-coupling, the trifluoroborate (


) serves as a "slow-release" reservoir for the active boronic acid (

). This equilibrium is critical; a low instantaneous concentration of the boronic acid minimizes competitive protodeboronation—a major failure mode for tertiary alkyls.
B. The Radical Pathway (Photoredox/Ni Dual Catalysis)

For difficult tertiary centers, the modern "Gold Standard" is Single Electron Transfer (SET) oxidation. An Iridium photocatalyst oxidizes the trifluoroborate to generate a 1-methylcyclopropyl radical , which is then intercepted by a Nickel catalyst. This bypasses the sterically difficult transmetalation of a closed-shell anion.

ActivationPathways cluster_Suzuki Pathway A: Classical Hydrolysis (Pd) cluster_Radical Pathway B: SET Oxidation (Ir/Ni) TF Trifluoroborate [R-BF3]- BA Boronic Acid [R-B(OH)2] TF->BA Hydrolysis (Base/H2O) Rad Alkyl Radical [R•] TF->Rad SET Oxidation (Ir* + hv) Pd_Cycle Pd(II)-Ar Complex BA->Pd_Cycle Transmetalation (Slow for 3°) Prod_A Cross-Coupled Product Pd_Cycle->Prod_A Ni_Cycle Ni(0/I/III) Cycle Rad->Ni_Cycle Radical Capture Prod_B Cross-Coupled Product Ni_Cycle->Prod_B

Figure 1: Dual activation pathways. Pathway A relies on equilibrium hydrolysis for Pd-catalysis, while Pathway B utilizes oxidative fragmentation for Ni-catalyzed radical coupling.

Applications in Drug Discovery[4]

The 1-methylcyclopropyl group is increasingly utilized to solve specific medicinal chemistry problems:

  • Metabolic Blocking: The methyl group at the 1-position removes the abstractable methine proton found in simple cyclopropyl or isopropyl groups, significantly increasing half-life (

    
    ) against CYP450 metabolism.
    
  • Conformational Locking: The rigid cyclopropyl ring fixes the vector of the attached substituents, reducing the entropic penalty of binding to a target protein.

  • Lipophilicity Modulation: It adds bulk and lipophilicity (

    
    ) similar to a tert-butyl group but with a distinct shape profile.
    
Experimental Protocols
Protocol A: Photoredox/Nickel Cross-Coupling (Recommended)

Best for: Coupling with aryl bromides/iodides where the tertiary center makes standard Suzuki coupling difficult.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • K-Trifluoro(1-methylcyclopropyl)borate (1.5 equiv)

  • Photocatalyst:

    
     (2 mol%)
    
  • Ni-Catalyst:

    
     (5 mol%) + 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: DMF or DMA (0.1 M)

Workflow:

  • Setup: Charge a reaction vial with the aryl bromide, borate salt, photocatalyst, Ni source, ligand, and base.

  • Inertion: Seal the vial and cycle

    
    /Vacuum (3x) to remove oxygen (critical for radical lifetime).
    
  • Solvation: Add degassed DMF via syringe.

  • Irradiation: Stir the reaction under Blue LED (450 nm) irradiation with fan cooling to maintain RT (

    
    ).
    
  • Duration: Reaction typically completes in 18–24 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (to remove DMF), dry over

    
    , and purify via flash chromatography.
    
Protocol B: Modified Suzuki-Miyaura Coupling

Best for: Labs without photoredox equipment. Requires aggressive ligands.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)

  • K-Trifluoro(1-methylcyclopropyl)borate (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: RuPhos or n-BuPAd2 (10-20 mol%) (Bulky, electron-rich ligands are mandatory).

  • Base:

    
     (3.0 equiv)
    
  • Solvent: Toluene/Water (10:1 ratio)

Workflow:

  • Mixing: Combine all solids in a sealable tube.

  • Solvent System: Add the Toluene/Water mixture.[2] The biphasic system is crucial to regulate the hydrolysis of the trifluoroborate.

  • Heating: Heat vigorously to 95–100°C . Tertiary transfers have a high activation energy.

  • Monitoring: Monitor by LCMS. If protodeboronation (formation of 1-methylcyclopropane gas) is observed, lower temperature or switch to Protocol A.

Synthesis of the Reagent

If commercial stock is unavailable, the reagent can be synthesized in-house.

SynthesisRoute Step1 1-Methylcyclopropyl Bromide Step2 Grignard Reagent (In-situ) Step1->Step2 Mg, THF Reflux Step3 Boronate Intermediate [R-B(OMe)2] Step2->Step3 B(OMe)3 -78°C to RT Final K-Trifluoro(1-methyl- cyclopropyl)borate Step3->Final KHF2 (aq) Crystallization

Figure 2: Synthetic route via Grignard formation. The KHF2 step precipitates the stable salt.

Step-by-Step:

  • Grignard Formation: React 1-methylcyclopropyl bromide with Magnesium turnings in dry THF to form the Grignard reagent.

  • Borylation: Add the Grignard solution dropwise to Trimethyl borate (

    
    ) at -78°C. Allow to warm to RT.
    
  • Fluorination: Add saturated aqueous

    
     (3.5 equiv) to the reaction mixture. A thick white precipitate will form.
    
  • Isolation: Concentrate to remove THF. The product is often insoluble in the remaining water/salt sludge. Extract with Acetone (the product dissolves in Acetone).

  • Purification: Filter the Acetone extract, concentrate, and precipitate with

    
     to yield pure white crystals.
    
References
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Primer, D. N., & Molander, G. A. (2017).[3] Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical-Mediated Alkyl Transfer.[3][4] Journal of the American Chemical Society.[3][5] Link

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

  • Barnes-Seeman, D. (2012). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. Link

Sources

Technical Guide: Quaternary Alkyl Trifluoroborates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the strategic implementation of tertiary alkyl trifluoroborates (precursors to quaternary carbon centers) in drug discovery. While the "Escape from Flatland" initiative has prioritized increasing Fsp³ character to improve clinical success rates, the installation of quaternary centers remains a synthetic bottleneck. Traditional polar cross-coupling (e.g., Suzuki-Miyaura) often fails at these centers due to steric hindrance during transmetallation.

This guide details the operational solution: utilizing potassium (tertiary alkyl)trifluoroborates via Single-Electron Transfer (SET) and Photoredox/Nickel dual catalysis . We provide validated workflows for synthesizing these reagents and deploying them to construct metabolically stable, three-dimensional pharmacophores.

Part 1: The Strategic Imperative

The "Flatland" Problem & Quaternary Solutions

Data analysis of clinical attrition rates indicates that increasing molecular complexity—specifically saturation (Fsp³) and chirality—correlates with higher success in moving from discovery to market.

  • Metabolic Stability: Quaternary carbons (gem-dimethyl, spirocycles) block metabolic "soft spots" (e.g., benzylic oxidation).

  • Solubility: Disrupting planarity reduces crystal lattice energy, improving aqueous solubility.

  • Selectivity: 3D vectors allow for more precise probing of protein binding pockets compared to flat aromatic systems.

Why Trifluoroborates?

Boronic acids (R-B(OH)₂) containing bulky tertiary alkyl groups are notoriously unstable. They suffer from:

  • Protodeboronation: Rapid loss of the boron group.

  • Dehydration: Formation of trimeric boroxines which complicates stoichiometry.

  • Oxidation: Sensitivity to air.

Potassium Organotrifluoroborates (R-BF₃K) resolve these issues. They are air-stable, crystalline solids that can be stored indefinitely. Crucially, the tetrahedral coordination of the boron atom suppresses the empty p-orbital, preventing unwanted Lewis acid/base interactions until activation.

Part 2: Synthesis of the Building Blocks

Accessing the reagent itself is the first hurdle. The most robust method for creating enantioenriched tertiary alkyl trifluoroborates is the Lithiation-Borylation sequence developed by the Aggarwal group.

Workflow: Lithiation-Borylation to R-BF₃K

This protocol allows for the stereocontrolled formation of a quaternary center on boron, which is then "locked" as the trifluoroborate salt.

G Start Sec-Alkyl Carbamate (Chiral Precursor) Step1 1. s-BuLi (Deprotonation) 2. Add Boronic Ester Start->Step1 Inter1 Boronate 'Ate' Complex Step1->Inter1 Step2 1,2-Metallate Rearrangement (Stereospecific) Inter1->Step2 MgBr2 / Heat Prod1 Tertiary Boronic Ester Step2->Prod1 Step3 KHF2 / MeOH / H2O (Fluorination) Prod1->Step3 Final Chiral Tert-Alkyl Trifluoroborate (R-BF3K) Step3->Final

Figure 1: Stereospecific synthesis of tertiary alkyl trifluoroborates via lithiation-borylation. This pathway avoids transition metal catalysis for the reagent synthesis, utilizing thermodynamic control.

Part 3: Reactivity & Methodology (The Core)

The Failure of Polar Transmetallation

In a standard Suzuki coupling, the rate-determining step for bulky substrates is transmetallation . The steric bulk of a tertiary alkyl group prevents the boron reagent from approaching the Palladium(II) center. Consequently, protodeboronation outcompetes cross-coupling.

The Solution: Single-Electron Transmetallation (SET)

To bypass the steric barrier, we switch mechanisms. Instead of a two-electron polar attack, we use photoredox catalysis to oxidize the trifluoroborate.[1][2]

  • Oxidation: An excited Iridium photocatalyst oxidizes R-BF₃K.

  • Radical Generation: The C-B bond cleaves homolytically, releasing a tertiary alkyl radical .

  • Radical Capture: This radical is sterically unencumbered enough to add to a Nickel catalyst, which then couples it with an aryl halide.

DualCatalysis Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited Blue LED (hv) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of R-BF3K) Substrate R-BF3K (Tert-Alkyl) Ir_Excited->Substrate e- transfer Ir_Red->Ir_GS SET to Ni(I) Radical R• (Tert-Radical) Substrate->Radical -BF3, -K+ Ni_II Ni(II)-Ar-Br Radical->Ni_II Radical Capture Ni_0 Ni(0)Ln Ni_0->Ni_II Oxidative Addition (Ar-Br) Ni_III Ni(III)-Ar-R Ni_II->Ni_III Ni_III->Ir_Red Ni(I) formed via elimination Ni_III->Ni_0 Reductive Elimination Product Ar-R (Quaternary Center) Ni_III->Product Product Release ArBr Ar-Br

Figure 2: Photoredox/Nickel Dual Catalysis Mechanism. The cycle merges an Ir-based radical generator with a Ni-based cross-coupling engine to bypass steric barriers.

Part 4: Experimental Protocols

Protocol A: Photoredox/Ni Cross-Coupling

Target: Coupling a tertiary alkyl trifluoroborate with an aryl bromide. Reference: Based on Molander, Org.[2][3][4][5] Lett. 2016 and Science 2014.

Reagents:

  • Substrate: Potassium (1-methylcyclohexyl)trifluoroborate (1.5 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol %)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5 mol %)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (5 mol %)

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: DMF (0.1 M concentration)

Step-by-Step:

  • Glovebox/Schlenk: In a nitrogen-filled glovebox or using standard Schlenk technique, add the Aryl Bromide, Trifluoroborate salt, Photocatalyst, Ni catalyst, Ligand, and Base into an 8 mL reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous, degassed DMF. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial approximately 2-3 cm away from a 34W Blue LED lamp (approx 450 nm). A cooling fan is recommended to maintain ambient temperature (25-30 °C).

  • Reaction Time: Stir vigorously under irradiation for 24–48 hours.

  • Workup: Dilute with ethyl acetate and wash with water/brine (to remove DMF). Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Minisci-Type Heteroarene Alkylation

Target: Direct alkylation of a heterocycle (e.g., Lepidine) with a tertiary alkyl group. Reference: Molander, Chem. Sci. 2017.

Reagents:

  • Heteroarene: 1.0 equiv (must be protonated/activated in situ)

  • Radical Source: Tert-Alkyl Trifluoroborate (1.5 equiv)

  • Oxidant: K₂S₂O₈ (2.0 equiv)[6]

  • Catalyst: AgNO₃ (10-20 mol %) - Note: Can often be run metal-free with just persulfate, but Ag accelerates decarboxylation/deboronation.

  • Solvent: DCM/H₂O biphasic mixture (1:1).

Step-by-Step:

  • Dissolve the heteroarene and trifluoroborate in the biphasic solvent system.

  • Add TFA (1.0 equiv) if the substrate is not a salt.

  • Add the oxidant (Persulfate) and Silver catalyst.

  • Stir vigorously at room temperature (or mild heat 40°C) for 12 hours.

  • Observation: Evolution of gas (BF₃) indicates radical formation.

Part 5: Data Summary & Scope

Table 1: Comparison of Boron Reagents for Quaternary Center Synthesis

FeatureBoronic Acid (R-B(OH)₂)Pinacol Ester (R-Bpin)Trifluoroborate (R-BF₃K)
Atom Economy HighLow (Pinacol waste)High
Stability (Air/H₂O) Poor (Oxidizes/Dehydrates)GoodExcellent
Crystallinity VariableWaxy/Oil oftenCrystalline Solid
Reactivity Mode Polar (2e-)Polar (2e-)Radical (1e-) / Polar
Steric Tolerance LowLowHigh (via Radical)
Troubleshooting Common Issues
  • Low Yield: Often due to inefficient radical generation. Ensure the light source intensity is sufficient and the reaction mixture is thoroughly degassed (oxygen quenches the excited Ir state).

  • Protodeboronation: If the starting material disappears but no product forms, the radical might be quenching with H-atoms from the solvent. Switch to deuterated solvents or ensure strictly anhydrous conditions if using the Ni-coupling protocol.

  • Nickel Black: If the reaction turns black and precipitates, the Ni catalyst has crashed out. Increase ligand loading slightly or ensure the ligand:metal ratio is strictly 1:1 or 1.2:1.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[8][9] [Link]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433–436. [Link]

  • Tellis, J. C., Amani, J., & Molander, G. A. (2016).[4] Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides.[4] Organic Letters, 18(12), 2994–2997. [Link]

  • Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts: facile synthesis of chiral secondary and tertiary trifluoroborates.[10][11] Tetrahedron, 65(48), 9956–9960. [Link][11]

  • Dumas, A. M., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8, 1121-1127. [Link]

Sources

Methodological & Application

RuPhos and XPhos ligand protocols for hindered alkyl trifluoroborate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Coupling of Hindered Alkyl Trifluoroborates using RuPhos and XPhos Systems


-hydride elimination and slow transmetallation in 

-

cross-couplings.

Executive Summary

The incorporation of three-dimensional (


) architecture into drug candidates—increasing the fraction of saturated carbon (

)—is a critical strategy for improving solubility and target specificity. However, the Suzuki-Miyaura coupling of hindered secondary alkyl nucleophiles presents two distinct mechanistic failures: rapid

-hydride elimination
(leading to alkene side products) and stalled transmetallation (due to steric bulk).

This guide details the application of Buchwald-type dialkylbiaryl phosphine ligands (RuPhos and XPhos ) to solve these challenges. We utilize potassium alkyl trifluoroborates (


) as stable, "slow-release" nucleophiles.

Mechanistic Rationale

The "Slow-Release" Strategy

Unlike boronic acids, alkyl trifluoroborates are not directly competent in transmetallation. They must first hydrolyze to the boronic acid species in situ. This hydrolysis equilibrium is crucial: it keeps the concentration of the active boronic acid low, preventing oxidative homocoupling and protodeboronation, while supplying just enough nucleophile for the catalytic cycle.

Ligand Selection: RuPhos vs. XPhos

The choice between RuPhos and XPhos is dictated by the specific failure mode of the substrate:

FeatureRuPhos XPhos
Structure 2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl
Key Property Steric Bulk (Isopropoxy): The 2,6-diisopropoxy groups create a "pocket" that accommodates the alkyl group but blocks the vacant coordination site required for

-hydride elimination.
Electron Density & Bulk: The triisopropyl groups make the Pd center highly electron-rich, accelerating oxidative addition into challenging aryl chlorides.
Primary Use Case Secondary Alkyls:

Alkyl trifluoroborates (e.g., isopropyl, cyclobutyl, cyclohexyl).[1]
Difficult Electrophiles: Heteroaryl chlorides, aryl sulfonates, or primary alkyl coupling.
Mechanism Suppresses

-hydride elimination / Isomerization.
Facilitates Oxidative Addition (OA) and Reductive Elimination (RE).
Visualization: The Trifluoroborate Catalytic Cycle

The diagram below illustrates the unique entry point of trifluoroborates (Hydrolysis) and the critical role of the ligand in the reductive elimination step.

SuzukiCycle PreCat Pd Precatalyst (G3/G4) Pd0 L-Pd(0) Active Species PreCat->Pd0 Activation OA Oxidative Addition L-Pd(II)(Ar)(X) Pd0->OA + Ar-X ArX Ar-X (Electrophile) ArX->OA TransMet Transmetallation L-Pd(II)(Ar)(R) OA->TransMet RBF3 R-BF3K (Reservoir) Hydrolysis Hydrolysis (Base/H2O) RBF3->Hydrolysis Slow Release RBOH R-B(OH)2 (Active Nucleophile) Hydrolysis->RBOH RBOH->TransMet + Base BetaElim SIDE REACTION: Beta-Hydride Elimination TransMet->BetaElim If Ligand too small RedElim Reductive Elimination Product Formation TransMet->RedElim RuPhos Prevents Isomerization RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: The catalytic cycle highlights the "Slow Release" hydrolysis pathway of trifluoroborates and the critical branching point where RuPhos prevents


-hydride elimination.

Experimental Protocols

Method A: The "Gold Standard" (Buchwald Precatalyst G3/G4)

Recommended for highest reproducibility and ease of setup. G4 precatalysts avoid carbazole byproducts.[2]

Materials:

  • Catalyst: RuPhos Pd G4 (for secondary alkyls) or XPhos Pd G4 (for aryl chlorides).

  • Substrate: Potassium alkyl trifluoroborate (1.5 equiv).

  • Electrophile: Aryl/Heteroaryl halide (1.0 equiv).

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (3:1 ratio) or CPME/Water.

Step-by-Step Protocol:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Alkyl Trifluoroborate (1.5 mmol, 1.5 equiv),

    
     (415 mg, 3.0 mmol), and RuPhos Pd G4  (0.02 - 0.05 equiv, 2-5 mol%).
    
    • Note: If the aryl halide is a liquid, add it after the solvent.

  • Degas (Crucial): Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Add degassed Toluene (3.0 mL) and Water (1.0 mL) via syringe.

    • Why Biphasic? Water is required for the hydrolysis of the trifluoroborate (

      
      ).
      
  • Reaction: Heat the mixture to 80 °C with vigorous stirring (1000 rpm).

    • Time: Typically 2–16 hours. Monitor by LCMS.

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with water and brine. Dry over

    
    , filter, and concentrate.
    
Method B: Traditional Generation (Pd(OAc)₂ + Ligand)

Use this if Precatalysts are unavailable or for cost-sensitive scale-up.

Stoichiometry Adjustment:

  • Pd Source:

    
     (5 mol%).[3]
    
  • Ligand: RuPhos or XPhos (10 mol%).[4] Ratio must be 2:1 (L:Pd).

  • Base:

    
     (3.0 equiv) is often preferred over 
    
    
    
    in this protocol to facilitate faster hydrolysis in the absence of the precatalyst's rapid activation.

Protocol Differences:

  • Add

    
     and Ligand to the vial first.
    
  • Add solvent and stir at room temperature for 5-10 minutes before adding the substrates. This allows the active

    
     species to form (solution usually turns from orange to pale yellow/brown).
    
  • Proceed with substrate addition and heating as in Method A.

Optimization & Troubleshooting

When yields are low (<50%), use the following logic to diagnose the failure.

Decision Tree for Optimization

DecisionTree Start Low Yield (<50%) CheckSM Check LCMS: Is Aryl Halide remaining? YesHalide Yes: Aryl Halide Remains CheckBF3 Is Trifluoroborate remaining? YesHalide->CheckBF3 NoHalide No: Aryl Halide Consumed BetaElim Isomerized/Reduced Product (Alkene or reduced alkyl) NoHalide->BetaElim OA_Fail Oxidative Addition Stalled CheckBF3->OA_Fail Yes (Both SM remain) Proto Protodeboronation (Ar-H formed) CheckBF3->Proto No (BF3 consumed) Soln_OA Switch Ligand to XPhos Increase Temp to 100°C OA_Fail->Soln_OA Soln_Proto Hydrolysis is too fast. Reduce Water (10:1 ratio) Switch Base to K2CO3 Proto->Soln_Proto Soln_Beta Switch Ligand to RuPhos Lower Temp to 60°C BetaElim->Soln_Beta

Caption: Diagnostic workflow for identifying stalling points (Oxidative Addition) vs. side reactions (Protodeboronation or Elimination).

Data Summary: Ligand Performance Matrix
Substrate ClassRecommended SystemSolvent SystemExpected Yield
Aryl Chloride +

Alkyl
RuPhos Pd G4 Toluene/H2O (3:1)80-95%
Heteroaryl Chloride +

Alkyl
XPhos Pd G4 THF/H2O (10:1)75-90%
Hindered Aryl + Cyclopropyl RuPhos Pd G4 CPME/H2O (3:1)70-85%
Protodeboronation-Prone Alkyls RuPhos +

Toluene/H2O (10:1)60-80%

References

  • Molander, G. A., & Sandrock, D. L. (2009).[1][5] Suzuki-Miyaura Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides.[1][6] Current Organic Synthesis.[7][8] (Refers to JACS 2008 foundational work).

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][6][7][9] Chemical Reviews. (Detailed review of Precatalyst G3/G4 evolution).

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.[10]

  • Bruno, N. C., et al. (2013). Rapid Room Temperature Activation of Air-Stable Pd Precatalysts for Cross-Coupling. Chemical Science.[11]

Sources

Application Note: A Guide to the Suzuki-Miyaura Coupling for the Introduction of the 1-Methylcyclopropyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Value of the 1-Methylcyclopropyl Group in Modern Chemistry

The cyclopropyl ring is a highly sought-after structural motif in medicinal chemistry and materials science. Its unique conformational rigidity and electronic properties often lead to significant improvements in metabolic stability, binding affinity, and lipophilicity when incorporated into bioactive molecules. The addition of a methyl group to form the 1-methylcyclopropyl moiety further enhances these properties by introducing a C(sp³)-rich, three-dimensional feature.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][2] While traditionally used for C(sp²)-C(sp²) bond formation, its application has expanded to include the more challenging C(sp²)-C(sp³) coupling, providing a direct route to introduce alkyl groups like 1-methylcyclopropyl onto aryl and heteroaryl scaffolds.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective implementation of the Suzuki-Miyaura reaction to install the 1-methylcyclopropyl group. We will delve into the mechanistic rationale behind reagent selection and provide a detailed, field-proven protocol for successful execution.

Mechanistic Rationale & Key Experimental Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5] The successful coupling of a secondary alkylboron reagent, such as a 1-methylcyclopropyl boronic acid derivative, requires careful optimization of each step to favor the desired product formation and avoid common side reactions like protodeboronation.[6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-X(L₂) pd0->pd2_ox Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L₂) pd2_ox->pd2_trans Transmetalation (R-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination product Ar-R (Product) pd2_trans->product

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

The Boron Source: Stability and Reactivity

The choice of the boron-containing reagent is critical. While 1-methylcyclopropylboronic acid can be used, these reagents can be prone to decomposition.[6] For enhanced stability, handling, and often improved reaction outcomes, potassium 1-methylcyclopropyltrifluoroborate or the corresponding pinacol ester are highly recommended.

  • Potassium Organotrifluoroborates (R-BF₃K): These are crystalline, air- and moisture-stable solids that are easy to handle.[3][7] They slowly hydrolyze under basic aqueous conditions in the reaction mixture to generate the active boronic acid in situ, minimizing degradation.[2]

  • Boronate Esters (e.g., Pinacol Esters): These are also generally more stable than their corresponding boronic acids and are readily compatible with a wide range of reaction conditions.[8]

The Palladium Catalyst and Ligand System: The Heart of the Reaction

The combination of the palladium source and the phosphine ligand is paramount for an efficient C(sp³)-C(sp²) coupling.

  • Palladium Source: Standard palladium(II) pre-catalysts like Palladium(II) Acetate (Pd(OAc)₂) or palladium(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used.[9] These are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[10]

  • Ligands: The key to success lies in using bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination to release the product.[11] For coupling secondary alkyl groups, ligands like XPhos , SPhos , or RuPhos are often superior choices.[12] Tricyclohexylphosphine (PCy₃) has also shown good efficacy.[13] The steric bulk of these ligands prevents ligand-related side reactions and helps to ensure a smooth catalytic turnover.

The Base: Activating the Transmetalation Step

A base is essential for activating the organoboron species to facilitate the transfer of the 1-methylcyclopropyl group to the palladium center (transmetalation).[14]

  • Inorganic Bases: Strong, non-nucleophilic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. They are effective at promoting the formation of the borate anion without causing degradation of base-sensitive substrates.[6]

The Solvent System: Ensuring Solubility and Reactivity

A suitable solvent system must dissolve all reaction components and facilitate the interaction between the organic and aqueous phases (if present).

  • Solvents: Anhydrous, polar aprotic solvents are typically used. 1,4-Dioxane , Toluene , and Tetrahydrofuran (THF) are common and effective choices.[15]

  • Aqueous Co-solvent: The addition of a small amount of water is often beneficial, particularly when using inorganic bases like K₃PO₄, as it aids in dissolving the base and facilitating the formation of the active borate species.[13]

Summary of Optimized Reaction Parameters

The following table summarizes generally effective conditions for the Suzuki-Miyaura coupling to introduce a 1-methylcyclopropyl group. Optimization may be required depending on the specific aryl/heteroaryl halide used.

ParameterRecommended Reagents/ConditionsRationale & Key Considerations
Boron Reagent Potassium 1-methylcyclopropyltrifluoroborateSuperior stability and handling compared to the free boronic acid.[3][7]
Aryl/Heteroaryl Halide Bromide, Iodide, or TriflateReactivity order: I > Br > OTf >> Cl. Chlorides are less reactive and may require more forcing conditions or specialized catalyst systems.[3][11]
Palladium Pre-catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Reliable sources of the active Pd(0) catalyst.[9][10]
Ligand XPhos, SPhos, RuPhos (2-10 mol%)Bulky, electron-rich phosphines are crucial for promoting C(sp³)-C(sp²) coupling and preventing side reactions.[12]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that effectively activate the boron reagent for transmetalation.[6]
Solvent Toluene, 1,4-Dioxane, or THFAnhydrous, polar aprotic solvents are standard. Often used with a small amount of water (e.g., 10:1 organic:water).[13][15]
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Reaction Time 4-24 hoursProgress should be monitored by TLC, GC-MS, or LC-MS.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an aryl bromide with potassium 1-methylcyclopropyltrifluoroborate.

Experimental_Workflow start Start setup 1. Reaction Setup (Add solids to reaction vessel) start->setup inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂) setup->inert solvents 3. Add Degassed Solvents (via syringe) inert->solvents reaction 4. Heat and Stir (80-110 °C, 4-24h) solvents->reaction workup 5. Aqueous Work-up (Dilute, separate layers, extract) reaction->workup purify 6. Purification (Flash column chromatography) workup->purify end End (Characterize product) purify->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials and Equipment
  • Aryl bromide (1.0 equiv)

  • Potassium 1-methylcyclopropyltrifluoroborate (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K₃PO₄ (3.0 equiv), finely ground

  • Anhydrous Toluene and Water (degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Septum and needle for inert gas handling

  • Standard laboratory glassware for work-up and purification

  • Inert gas line (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), potassium 1-methylcyclopropyltrifluoroborate (1.5 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add degassed toluene (e.g., 5 mL) and degassed water (e.g., 0.5 mL) via syringe through the septum. The mixture may appear as a suspension.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-methylcyclopropyl-substituted arene.

Conclusion

The Suzuki-Miyaura cross-coupling provides a robust and highly effective method for incorporating the valuable 1-methylcyclopropyl moiety into aromatic and heteroaromatic systems. The success of this C(sp²)-C(sp³) coupling hinges on the rational selection of a stable boron source, a potent palladium/ligand catalyst system, and an appropriate base and solvent. By employing bulky, electron-rich phosphine ligands such as XPhos with stable potassium 1-methylcyclopropyltrifluoroborate, researchers can reliably access a diverse range of complex molecules for applications in drug discovery and materials science.

References

  • Title: Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex Source: ResearchGate URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC Source: aPMC, National Center for Biotechnology Information URL: [Link]

  • Title: ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. Source: ResearchGate URL: [Link]

  • Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Andrew G. Myers Research Group, Harvard University URL: [Link]

  • Title: Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature Source: MDPI URL: [Link]

  • Title: Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions Source: Semantics Scholar URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates Source: MIT Open Access Articles URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes - PMC Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC Source: PMC, National Center for Biotechnology Information URL: [Link]

Sources

Application Notes and Protocols for Toluene-Water Solvent Systems in Potassium Organotrifluoroborate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Advancing Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates in Biphasic Systems

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Historically, boronic acids have been the workhorses of this transformation. However, their inherent instability, propensity for protodeboronation, and challenging purification have driven the quest for more robust alternatives.[3] Potassium organotrifluoroborates (R-BF₃K) have emerged as a superior class of reagents, offering exceptional stability to air and moisture, indefinite benchtop storage, and a reduced tendency for protodeboronation compared to their boronic acid counterparts.[4][5] These crystalline solids are easily prepared and handled, making them highly attractive for applications in medicinal chemistry and large-scale synthesis.[4][5]

This guide delves into the application of toluene-water solvent systems for the palladium-catalyzed Suzuki-Miyaura coupling of potassium organotrifluoroborates. The biphasic nature of this system presents distinct advantages, including the facile separation of products and catalysts, and the use of water-soluble inorganic bases. We will explore the mechanistic nuances of this reaction, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

The Mechanistic Landscape: Unraveling the Biphasic Suzuki-Miyaura Coupling

The overall catalytic cycle of the Suzuki-Miyaura reaction is well-established, proceeding through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][6] However, the use of potassium organotrifluoroborates in a toluene-water system introduces specific mechanistic considerations.

A critical prerequisite for the coupling is the hydrolysis of the stable trifluoroborate salt to the corresponding boronic acid, which is the active species in the transmetalation step.[7][8][9] The biphasic toluene-water system plays a pivotal role in mediating this "slow release" of the boronic acid.[7][9][10] This controlled release is advantageous as it minimizes the accumulation of the boronic acid in the reaction mixture, thereby suppressing common side reactions like oxidative homocoupling and protodeboronation.[7][9]

The rate of hydrolysis is influenced by several factors, including the electronic properties of the organic substituent on the boron atom and the pH of the aqueous phase.[7][9] The presence of a base, typically an inorganic carbonate or phosphate, is essential not only for the transmetalation step but also to facilitate the initial hydrolysis.[2][11]

The catalytic cycle in the toluene-water system can be visualized as follows:

Suzuki_Miyaura_Biphasic cluster_organic Toluene Phase cluster_aqueous Aqueous Phase Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-X Ar-X (Electrophile) Ar-X->Ar-Pd(II)-X(L2) R-BF3K R-BF3K R-B(OH)2 R-B(OH)2 R-BF3K->R-B(OH)2 Hydrolysis R-B(OH)2->Ar-Pd(II)-X(L2) Phase Transfer & Reaction Base Base (e.g., K2CO3) caption Biphasic Suzuki-Miyaura Coupling Workflow

Figure 1: Biphasic Suzuki-Miyaura Coupling Workflow.

The Role of Phase-Transfer Catalysts

To enhance the rate of reaction in biphasic systems, a phase-transfer catalyst (PTC) is often employed.[12][13] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the transfer of the boronate species from the aqueous phase to the organic phase where the palladium catalyst resides.[12][13][14] Recent studies suggest that PTCs can shift the dominant transmetalation pathway towards a boronate-based system, leading to a significant rate enhancement.[12][14][15]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Potassium Organotrifluoroborate≥95%Commercially AvailableStore in a desiccator.
Aryl Halide/Triflate≥98%Commercially AvailableEnsure purity before use.
Palladium(II) Acetate (Pd(OAc)₂)≥98%Commercially AvailableHandle in a fume hood.
Ligand (e.g., RuPhos, SPhos)≥98%Commercially AvailableStore under inert atmosphere.
TolueneAnhydrousCommercially AvailableUse a freshly opened bottle or distill.
Deionized WaterHigh PurityIn-house or CommercialDegas before use.
Base (e.g., K₂CO₃, Cs₂CO₃)≥99%Commercially AvailableGrind to a fine powder before use.
Phase-Transfer Catalyst (optional)≥98%Commercially Availablee.g., TBAB, Aliquat 336.
Inert Gas (Nitrogen or Argon)High PurityGas CylinderFor maintaining an inert atmosphere.
Standard Glassware--Oven-dried before use.
Magnetic Stirrer/Hotplate---
General Procedure for Suzuki-Miyaura Coupling of a Potassium Aryltrifluoroborate with an Aryl Bromide

This protocol provides a general starting point. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the potassium aryltrifluoroborate (1.2 equiv.), the aryl bromide (1.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Catalyst and Ligand Addition:

    • In a separate vial, weigh the palladium(II) acetate (2 mol%) and the phosphine ligand (e.g., RuPhos, 4 mol%) under an inert atmosphere.

    • Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.

  • Solvent Addition:

    • Add degassed toluene and degassed deionized water to the flask via syringe. A typical solvent ratio is 4:1 to 10:1 toluene:water.[10][16] The total solvent volume should be sufficient to ensure effective stirring.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Data Presentation and Analysis

Key Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes for the coupling of various potassium organotrifluoroborates.

Organotrifluoroborate TypeElectrophileCatalyst SystemBaseSolvent SystemTemperature (°C)Typical Yield (%)Reference
ArylAryl BromidePd(OAc)₂ / RuPhosK₂CO₃Toluene/H₂O (4:1)8580-95[16][17]
AlkenylAryl HalidePdCl₂(dppf)t-BuNH₂i-PrOH/H₂ORT - 8070-90[18][19]
AlkylAryl ChloridePd(OAc)₂ / n-BuPAd₂Cs₂CO₃Toluene/H₂O10065-85[20]
HeteroarylHeteroaryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (9:1)11075-92[21]
Analytical Techniques for Monitoring and Characterization
  • Reaction Monitoring:

    • TLC: A quick and easy method to follow the disappearance of starting materials and the appearance of the product.

    • GC-MS: Provides information on the conversion of starting materials and the formation of byproducts.

    • ¹H and ¹⁹F NMR Spectroscopy: Can be used for in-situ monitoring of the reaction progress by observing the signals of the starting materials and products.[7][22]

  • Product Characterization:

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the purified product.

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the product.[23]

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure an inert atmosphere is maintained throughout the setup and reaction. Use freshly opened or purified reagents. Consider using a pre-catalyst.

    • Cause: Insufficient hydrolysis of the trifluoroborate.

    • Solution: Increase the water content in the solvent system or use a more effective base. Ensure vigorous stirring to maximize the interfacial area between the two phases.

    • Cause: Poor solubility of the base.

    • Solution: Use a finely powdered base. Consider using a more soluble base like Cs₂CO₃.[]

  • Formation of Byproducts (e.g., Homocoupling, Protodeboronation):

    • Cause: Accumulation of boronic acid.

    • Solution: Decrease the reaction temperature or adjust the solvent ratio to slow down the hydrolysis of the trifluoroborate.

    • Cause: Oxygen contamination.

    • Solution: Thoroughly degas all solvents and maintain a strict inert atmosphere.

The Causality Behind Experimental Choices

  • Why a Biphasic System? The toluene-water system allows for the use of inexpensive and environmentally benign water, while the organic phase solubilizes the palladium catalyst and the organic electrophile. This segregation also facilitates the controlled hydrolysis of the trifluoroborate.[11]

  • Why Potassium Organotrifluoroborates? Their enhanced stability simplifies handling and storage, and their slow, controlled release of the active boronic acid species minimizes side reactions, leading to cleaner reaction profiles and higher yields.[4][21][25]

  • Why a Phosphine Ligand? Bulky, electron-rich phosphine ligands stabilize the palladium(0) species, promote oxidative addition, and facilitate reductive elimination, thereby increasing the overall efficiency of the catalytic cycle.[11][21]

Logical Relationships in Protocol Design

The following diagram illustrates the decision-making process for setting up and optimizing a Suzuki-Miyaura coupling reaction with potassium organotrifluoroborates in a toluene-water system.

Protocol_Logic cluster_troubleshooting Troubleshooting & Optimization Start Start: Define Coupling Partners Setup Standard Reaction Setup: - R-BF3K (1.2 eq) - Ar-X (1.0 eq) - Base (3.0 eq) - Pd Catalyst (2 mol%) - Ligand (4 mol%) - Toluene/Water (e.g., 4:1) Start->Setup Reaction Run Reaction at 80-110 °C Setup->Reaction Monitor Monitor Progress (TLC/GC-MS) Reaction->Monitor Complete Reaction Complete? Monitor->Complete Workup Aqueous Workup & Purification Complete->Workup Yes Troubleshoot Troubleshoot Complete->Troubleshoot No Product Isolated Product Workup->Product Optimize Optimize Conditions Troubleshoot->Optimize Check Inertness Check Inertness Troubleshoot->Check Inertness Vary Base Vary Base Troubleshoot->Vary Base Vary Solvent Ratio Vary Solvent Ratio Troubleshoot->Vary Solvent Ratio Vary Temperature Vary Temperature Troubleshoot->Vary Temperature Screen Ligands Screen Ligands Troubleshoot->Screen Ligands Optimize->Setup Re-run

Figure 2: Logical Flow for Protocol Execution and Optimization.

Conclusion

The use of potassium organotrifluoroborates in toluene-water solvent systems represents a significant advancement in Suzuki-Miyaura cross-coupling technology. This approach combines the operational simplicity and stability of trifluoroborates with the practical advantages of a biphasic solvent system. By understanding the underlying mechanistic principles and following robust protocols, researchers can effectively leverage this powerful synthetic tool for the efficient construction of complex molecules in academic and industrial settings.

References

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for the Suzuki-Miyaura Cross-Coupling and Rh-Catalyzed Addition Reactions. Aldrichimica Acta, 38, 49-56.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 72(10), 3861–3865. [Link]

  • Lennox, A. J. J. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer.
  • Wikipedia. Suzuki reaction. [Link]

  • Molander, G. A., & Petrillo, D. E. (2010). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. The Journal of organic chemistry, 75(17), 5941-5946. [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of organic chemistry, 71(26), 9681–9686. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Synfacts. (2024, September 13). Phase-Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki–Miyaura Cross-Couplings. Synfacts, 20(09), 0935. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Future medicinal chemistry, 2(9), 1437–1450. [Link]

  • Molander, G. A., & Dehmel, F. J. (2004). Accurate Mass Determination of Organotrifluoroborates. Journal of the American Society for Mass Spectrometry, 15(6), 887–890. [Link]

  • Request PDF. (n.d.). Suzuki-Miyaura cross-coupling of latent pigments in water/toluene emulsion under aerobic atmosphere. ResearchGate. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical reviews, 108(1), 288-325. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Halpern, M. (n.d.). PTC Suzuki. PTC Organics. [Link]

  • Sandrock, D. L. (n.d.). Alkylboron Cross-Coupling Reactions. [Link]

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  • Request PDF. (2025, August 6). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. ResearchGate. [Link]

  • Wang, Y., et al. (2020). Pd@COF-QA: a phase transfer composite catalyst for aqueous Suzuki–Miyaura coupling reaction. Green Chemistry, 22(12), 3843-3850. [Link]

  • ResearchGate. (2024, June 14). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. [Link]

  • Hein, J. E., et al. (2024). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. Nature Communications, 15(1), 1-10. [Link]

  • UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Anderson, N. G. (2010, November 10). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431-7441. [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24). [Link]

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in cross-coupling of quaternary boronates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Cross-Coupling of Quaternary Boronates Audience: Researchers, Medicinal Chemists, Process Chemists Lead Scientist: Dr. Alex V., Senior Application Scientist

The "Quaternary Barrier" Explained

Welcome to the Technical Support Center. If you are here, you are likely facing the "Quaternary Barrier"—a steep drop in reactivity when moving from primary/secondary alkyl boronates to tertiary (quaternary carbon) boronates (e.g., tert-butyl, adamantyl, or fully substituted benzylic positions).

Why Your Standard Suzuki Conditions Failed

In standard Palladium(0)/Palladium(II) cycles, the rate-determining step for hindered substrates is almost invariably transmetallation .

  • Steric Rejection: The sheer bulk of a quaternary center prevents the boron "ate" complex from approaching the square-planar Pd(II) center effectively.

  • Slow Transmetallation vs. Fast Side Reactions: Because transmetallation is kinetically stalled, competing pathways dominate:

    • Protodeboronation: The boronate hydrolyzes and loses the boron group before it can couple.

    • Beta-Hydride Elimination: If your quaternary center has adjacent protons (e.g., tert-amyl), the alkyl group may isomerize or eliminate before coupling.

  • Electronic Mismatch: Tertiary alkyl nucleophiles are highly basic but poor nucleophiles due to bulk, exacerbating the issue.

Diagnostic Workflow: Select Your Protocol

Do not guess. Use this decision tree to select the correct protocol based on your specific substrate class.

G Start START: Identify Boronate Type Q1 Is the Boron attached to a Quaternary Carbon (Tertiary Alkyl)? Start->Q1 Type1 Yes (e.g., t-Butyl, Adamantyl) Q1->Type1 Yes Type2 No (Bulky Aryl/Heteroaryl) Q1->Type2 No Q2 Is the Center Chiral & Enantioenriched? Type1->Q2 Proto3 PROTOCOL C: Pd-AntPhos or Buchwald G3 (Steric Ligand Control) Type2->Proto3 Proto1 PROTOCOL A: Photoredox/Ni Dual Catalysis (Radical Pathway) Q2->Proto1 No (Racemic/Achiral) Proto2 PROTOCOL B: Ag2O-Promoted Pd Coupling (Retention of Configuration) Q2->Proto2 Yes (Must Retain Stereochem)

Figure 1: Decision matrix for selecting the optimal cross-coupling strategy based on steric and stereochemical requirements.

Protocol A: Photoredox/Ni Dual Catalysis (The "Gold Standard")

Best For: Tertiary alkyl trifluoroborates or boronates (e.g., tert-butyl, bicyclic systems). Mechanism: Bypasses the sterically difficult 2-electron transmetallation by generating a tertiary radical via Single Electron Transfer (SET). This radical is easily captured by the Nickel catalyst.

Reagents Checklist
  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (15 mol%)

  • Photocatalyst: [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (2 mol%)

  • Base: Cs₂CO₃ (1.5 equiv) or K₂CO₃

  • Solvent: DMF or DMSO (0.05 M concentration is critical)

  • Light Source: Blue LED (Kessil or similar, ~450 nm)

Step-by-Step Procedure
  • Glovebox Assembly: In a nitrogen-filled glovebox, combine the aryl bromide (1.0 equiv), tertiary alkyl trifluoroborate (1.5 equiv), Ni-catalyst, Ligand, Photocatalyst, and Base in a vial.

  • Solvent Addition: Add anhydrous DMF. Note: DMSO can be used if solubility is an issue, but DMF often gives cleaner radical generation.

  • Sparging (Critical): If not using a glovebox, seal the vial and sparge with Argon for 15 minutes. Oxygen quenches the excited state of the photocatalyst.

  • Irradiation: Place the vial 2-3 cm from the Blue LED fan. Stir vigorously. The reaction temperature will naturally rise to ~30-40°C due to the light; this is acceptable.

  • Monitoring: Run for 24-48 hours. Monitor by LCMS. Look for the "hydro-dehalogenated" aryl starting material—if this is high, your radical generation is working, but capture is slow (increase Ni loading).

Why this works: The iridium catalyst oxidizes the alkyl boronate (generating a radical). The radical adds to Ni(0), forming a Ni(I)-alkyl species, which then undergoes oxidative addition to the aryl halide. This avoids the "impossible" steric clash of standard transmetallation.

Protocol B: Ag₂O-Promoted Pd Coupling (Retention of Configuration)

Best For: Chiral tertiary or secondary benzylic boronates where you must retain stereochemistry. Mechanism: Silver(I) Oxide (Ag₂O) plays a dual role: it acts as a halide scavenger (precipitating AgBr) and activates the boronate, facilitating a concerted transmetallation that retains stereochemistry (SE2 mechanism).

Reagents Checklist
  • Catalyst: Pd(PPh₃)₄ (5-10 mol%)

  • Promoter: Ag₂O (1.5 equiv) — Must be fresh and black, not gray/white.

  • Base: K₂CO₃ (1.5 equiv)

  • Solvent: DME (Dimethoxyethane) or THF

  • Temperature: 60-80°C

Step-by-Step Procedure
  • Preparation: Add Pd(PPh₃)₄, Ag₂O, K₂CO₃, and the boronic ester (1.1 equiv) to a Schlenk tube.

  • Solvent: Add degassed DME.

  • Activation: Stir for 10 minutes at room temperature. You may see a color change as Ag complexes with the boron.

  • Addition: Add the aryl halide (1.0 equiv).

  • Heating: Heat to 60°C.

  • Workup: Filter through Celite to remove silver salts immediately after cooling.

Technical Note: If Ag₂O fails, try Ag₂CO₃ . The stoichiometry of silver is crucial; do not reduce it below 1.0 equiv.

Troubleshooting & FAQ

Issue 1: "I see 0% conversion of my tertiary boronate."

  • Diagnosis: Transmetallation failure. The Pd(II) center cannot access the boron.

  • Solution: Switch to Protocol A (Photoredox) . Standard thermal Pd-cycles rarely work for non-activated tertiary alkyls.

Issue 2: "My boronate is disappearing, but I'm getting the protodeboronated product (R-H)."

  • Diagnosis: Protodeboronation is faster than transmetallation. This is common with "ate" complexes of hindered boronates.

  • Solution:

    • Lower the Base Strength: Switch from Cs₂CO₃ to K₃PO₄ or K₂HPO₄.

    • Use Anhydrous Conditions: Water promotes protonolysis. Add 3Å molecular sieves.

    • Switch to MIDA Boronates: These slowly release the active boronic acid, keeping the concentration of the unstable species low (the "slow-release" strategy).

Issue 3: "I am getting the isomerized product (linear instead of branched)."

  • Diagnosis: Beta-hydride elimination and re-insertion ("chain walking").

  • Solution: This is a risk in radical pathways (Protocol A).

    • Fix: Use a ligand that promotes rapid reductive elimination (e.g., Bio-oxazoline or dtbbpy ).

    • Alternative: If using Pd, switch to a bulky ligand like AntPhos or CataCXium A which suppresses beta-hydride elimination by occupying the coordination sphere.

Issue 4: "The reaction stalls after 20% conversion."

  • Diagnosis: Catalyst death or Light blockage.

  • Solution:

    • For Photoredox: As the reaction darkens (precipitation of Ni-black), light penetration drops. Use a narrower vial or higher intensity light.

    • For Pd: Additives like TBAB (Tetrabutylammonium bromide) can stabilize nanoparticles and prolong catalyst life.

Data Summary: Ligand & Additive Performance

Substrate ClassRecommended SystemKey AdditiveExpected YieldMechanism
Tertiary Alkyl (t-Bu) Ni/Ir Photoredoxdtbbpy (Ligand)60-90%Radical Capture
Chiral Benzylic Pd(PPh₃)₄Ag₂O (Promoter)70-85%Concerted Transmetallation
Bulky Aryl (Ortho-sub) Pd(OAc)₂ / AntPhosK₃PO₄80-95%Steric Ligand Acceleration
Trifluoroborates Ni/Ru Photoredox2,6-Lutidine50-80%SET Oxidation

References

  • Molander, G. A., & Primer, D. N. (2017).[1] Enabling the Cross-Coupling of Tertiary Organoboron Nucleophiles through Radical-Mediated Alkyl Transfer.[1] Journal of the American Chemical Society, 139(29), 9847–9850.[1] Link[2]

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433-436. Link

  • Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Cross Coupling Reactions of Chiral Secondary Organoboronic Esters With Retention of Configuration. Journal of the American Chemical Society, 131(14), 5024–5025. Link

  • Tang, W., Capacci, A. G., Wei, X., Li, W., White, A., & Patel, N. D. (2010). A Practical Synthesis of Axially Chiral Biaryls via Sterically Demanding Suzuki−Miyaura Cross-Coupling. Angewandte Chemie International Edition, 49(34), 5879-5883. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Sources

Technical Support: Base Selection for Acid-Sensitive Alkyl Trifluoroborate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Technical Guide / Troubleshooting Subject: Optimization of Base Systems for Alkyl Trifluoroborate (


) Coupling
Assigned Specialist:  Senior Application Scientist
Executive Summary: The "Slow-Release" Protocol

Coupling alkyl trifluoroborates (


) is fundamentally different from coupling boronic acids. 

reagents are catalytically inactive; they must hydrolyze in situ to form the active boronic acid species (

).

For acid-sensitive substrates (or substrates prone to protodeboronation), the choice of base is the critical control lever. The base must perform two contradictory roles:

  • Scavenge Fluoride: Drive the hydrolysis equilibrium forward by neutralizing HF.

  • Buffer the pH: Prevent the reaction mixture from becoming too acidic (damaging substrates) or too basic (stalling the catalytic cycle).

This guide details the selection logic, troubleshooting steps, and validated protocols for these challenging couplings.

Module 1: The Mechanistic Logic (The "Why")

To troubleshoot low yields, you must visualize the competition between the Productive Pathway (Hydrolysis


 Transmetallation) and the Destructive Pathway  (Protodeboronation).
The Hydrolysis Equilibrium

The hydrolysis of trifluoroborates is equilibrium-driven and generates acid (


):


  • If Base is too weak/insoluble: Hydrolysis stalls. No active species (

    
    ) is generated.[1] Result:  No Reaction.
    
  • If Base is too strong/excessive water: Hydrolysis is too fast. A high concentration of

    
     builds up. Alkyl boronic acids are unstable and rapidly undergo protodeboronation (
    
    
    
    ). Result: Low Yield + Side Products.
Visualizing the Pathway

G cluster_0 Inactive Precursor cluster_1 In Situ Activation cluster_2 Catalytic Cycle RBF3 R-BF3K (Stable Storage Form) RBOH R-B(OH)2 (Active Species) RBF3->RBOH Hydrolysis (+H2O) Requires Base/F- Scavenger RBOH->RBF3 Reversible HF HF / F- RBOH->HF Release Pd Pd-Catalyst (Transmetallation) RBOH->Pd Fast Transmetallation (Ideal Path) Side Protodeboronation (R-H) RBOH->Side Slow Transmetallation OR High Concentration HF->Side Acid Catalysis Product Coupled Product (R-Ar) Pd->Product

Figure 1: The "Slow-Release" Strategy. Success depends on matching the rate of Hydrolysis (controlled by Base/Water) to the rate of Transmetallation (controlled by Catalyst).[2]

Module 2: Base Selection Matrix

For alkyl trifluoroborates, inorganic carbonates are superior to phosphates or organic bases. Cesium Carbonate (


)  is the "Gold Standard" for difficult or acid-sensitive cases.
BaseSolubility (Organic/Aq)Hydrolysis RateUse CaseNotes

High Fast/Controlled Primary Choice The "Cesium Effect." High solubility in Toluene/Water allows efficient phase transfer. Best for secondary alkyls and acid-sensitive groups.

ModerateModerateStandardGood for simple primary alkyls. Often requires higher water ratios (3:1) to dissolve, which can accelerate protodeboronation.

Low (in organics)SlowNicheRarely used for alkyl trifluoroborates. Can be too basic for some functional groups.[3][4][5]

/ DIPEA
HighVery SlowAvoidOrganic bases generally fail to promote the necessary hydrolysis of the B-F bond efficiently.
Module 3: Troubleshooting & FAQs
Q1: My substrate contains an acid-sensitive acetal. Will the HF generated destroy it?

Diagnosis: While


 hydrolysis releases HF, the reaction is run under basic conditions.
Solution: 
  • Use ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (3.0 equiv) . Its primary role is to act as a "fluoride sink" (forming insoluble 
    
    
    
    and
    
    
    ) and neutralize the acid immediately.
  • Protocol Adjustment: Ensure the base is added before heating. Do not premix the catalyst and borate in water without base.

Q2: I see the starting material (

) remaining, but no product.

Diagnosis: The "Slow-Release" is too slow. The borate is not hydrolyzing to the active boronic acid. Solution:

  • Increase Water Content: Shift from Toluene/Water (10:1) to (3:1).[6]

  • Switch to Cesium: If using

    
    , switch to 
    
    
    
    . The larger Cs+ cation helps solubilize the carbonate in the organic phase, accelerating hydrolysis.
  • Add Glass Powder: Borosilicate glass acts as a fluorophile (

    
    ), driving the equilibrium forward [1].
    
Q3: I observe low yields and significant protodeboronation (

).

Diagnosis: Hydrolysis is too fast relative to the catalytic turnover. The active boronic acid accumulates and decomposes before Pd can use it. Solution:

  • Decrease Water: Move to a "drier" system (e.g., Toluene/Water 10:1 or even 20:1).

  • Improve Transmetallation: The bottleneck is likely the Pd cycle, not the borate.

    • Ligand Switch: For secondary alkyls, use RuPhos or Catacxium A . These electron-rich, bulky ligands accelerate transmetallation and prevent

      
      -hydride elimination [2].
      
    • Catalyst Load: Increase Pd loading to consume the boronic acid faster.

Module 4: Validated Experimental Protocols
Protocol A: The "Molander" Standard (Secondary Alkyls & Acid-Sensitive)

Best for: Secondary alkyl trifluoroborates, substrates with acetals/nitriles/esters.

  • Reaction Vessel: Use a resealable pressure tube or vial (glass surface aids reaction).

  • Reagents:

    • Aryl Chloride/Bromide (1.0 equiv)[7]

    • Alkyl Trifluoroborate (

      
      ) (1.2 - 1.5 equiv)
      
    • Base:

      
       (3.0 equiv)
      
    • Catalyst:

      
       (0.05 - 0.10 equiv)
      
    • Ligand: RuPhos (0.10 - 0.20 equiv) (2:1 Ligand/Pd ratio is crucial)

  • Solvent System: Toluene : Water (3:1 ratio).

    • Note: Deoxygenate solvents by sparging with Argon for 15 mins.

  • Procedure:

    • Add solids (

      
      , Base, Pd, Ligand) to the tube.
      
    • Evacuate and backfill with Argon (3x).

    • Add liquids (Aryl halide if liquid, Toluene, Water) via syringe.

    • Seal and heat to 80°C - 100°C for 12-24 hours with vigorous stirring.

  • Workup: Cool to RT. Dilute with Ether/EtOAc. Wash with water. The

    
     ensures the aqueous layer remains basic, trapping any HF as fluoride salts.
    
Protocol B: Primary Alkyls (Cost-Effective)

Best for: Simple primary alkyl chains where protodeboronation is less of a risk.

  • Base:

    
     (3.0 equiv) can replace 
    
    
    
    .
  • Ligand: XPhos or SPhos can be used instead of RuPhos.

  • Solvent: THF : Water (10:1).[8]

  • Temp: Reflux (approx 65-70°C).

References
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441.[2] [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008).[9][10] Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides: Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259.[10] [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

Sources

Validation & Comparative

A Comparative Guide to Organoboron Reagents: Atom Economy of Potassium Trifluoro(1-methylcyclopropyl)borate vs. Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of organoboron reagent is a critical decision that impacts reaction efficiency, stability, and overall process sustainability. While boronic acids have long been workhorses, their inherent instability has led to the widespread adoption of more robust alternatives: boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates. This guide provides an in-depth comparison between potassium trifluoro(1-methylcyclopropyl)borate and corresponding boronic esters, with a primary focus on atom economy—a key metric of green chemistry. We will demonstrate that while boronic esters are valuable, potassium trifluoroborates often present a superior combination of stability, ease of handling, and surprisingly competitive, if not superior, atom economy when the entire synthetic sequence is considered.

The Principle of Atom Economy: A Foundation of Green Chemistry

Before delving into a direct comparison, it is crucial to understand the concept of atom economy. Coined by Barry Trost, atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product.[1][2] The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 [3]

A reaction with a high atom economy is considered "greener" because it generates less waste, aligning with the principles of sustainable chemistry.[4][5][6] Unlike reaction yield, which measures the efficiency of a specific experimental run, atom economy is a theoretical metric calculated from the balanced chemical equation, providing an ideal measure of a reaction's intrinsic efficiency.[2]

The Contenders: A Profile of Two Boron Reagents

The 1-methylcyclopropyl moiety is a valuable structural motif in medicinal chemistry, often imparting favorable metabolic stability and conformational rigidity. Its introduction via Suzuki-Miyaura coupling is therefore of significant interest.

Potassium Trifluoro(1-methylcyclopropyl)borate

Potassium organotrifluoroborates are a class of highly stable, crystalline solids.[7] They are generally insensitive to air and moisture, allowing for indefinite storage without special precautions and simplifying handling procedures.[8][9] This stability extends to a wide range of reaction conditions, permitting functional group manipulations on other parts of the molecule while the C-B bond remains intact.[10][11]

Boronic Esters: The Pinacol Ester Standard

Boronic esters, particularly those derived from pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), are a popular alternative to the often-unstable parent boronic acids.[12][13] While more stable than boronic acids, they are liquids or low-melting solids that can be susceptible to hydrolysis and may require more careful handling and storage than trifluoroborate salts. They are widely used due to their high reactivity and the commercial availability of numerous derivatives.[14]

A Head-to-Head Comparison: Atom Economy in Synthesis

To objectively compare these reagents, we must analyze the atom economy of their respective synthetic routes. A common starting point for both is the Grignard reagent derived from 1-bromo-1-methylcyclopropane.

Synthesis Pathway Analysis

The diagram below illustrates the typical synthetic pathways to access both the potassium trifluoroborate salt and the pinacol boronic ester from a common precursor.

G cluster_start Starting Material cluster_grignard Common Intermediate cluster_trifluoroborate Trifluoroborate Pathway cluster_ester Boronic Ester Pathway start 1-bromo-1-methylcyclopropane + Mg grignard (1-methylcyclopropyl)magnesium bromide start->grignard boronic_acid 1-methylcyclopropylboronic acid grignard->boronic_acid 1. B(OMe)3 2. H3O+ boronic_ester 2-(1-methylcyclopropyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane grignard->boronic_ester + Isopropoxy-pinacolborane trifluoroborate Potassium trifluoro(1-methylcyclopropyl)borate boronic_acid->trifluoroborate + KHF2 b_ome3 B(OMe)3 khf2 KHF2 pinacolborane Isopropoxy-pinacolborane

Caption: Synthetic routes to Potassium Trifluoro(1-methylcyclopropyl)borate and its Pinacol Boronic Ester.

Quantitative Atom Economy Calculation

Let's calculate the atom economy for each pathway, starting from the Grignard reagent.

Pathway 1: Synthesis of Potassium Trifluoro(1-methylcyclopropyl)borate

This is a two-step process from the Grignard reagent: formation of the boronic acid, followed by conversion to the trifluoroborate salt.

  • Step A: Boronic Acid Formation (C₄H₇)MgBr + B(OCH₃)₃ → (C₄H₇)B(OCH₃)₂ + CH₃OMgBr (C₄H₇)B(OCH₃)₂ + 2H₂O → (C₄H₇)B(OH)₂ + 2CH₃OH

    • Overall Reactants: (C₄H₇)MgBr + B(OCH₃)₃ + 2H₂O

    • Desired Product: (C₄H₇)B(OH)₂ (1-methylcyclopropylboronic acid)

  • Step B: Trifluoroborate Formation [9] (C₄H₇)B(OH)₂ + KHF₂ → K[(C₄H₇)BF₃] + 2H₂O

    • Overall Reactants (from Grignard): (C₄H₇)MgBr + B(OCH₃)₃ + KHF₂

    • Desired Product: K[(C₄H₇)BF₃] (Potassium trifluoro(1-methylcyclopropyl)borate)

Pathway 2: Synthesis of 2-(1-methylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This is typically a one-step process from the Grignard reagent.[15]

  • Reaction: (C₄H₇)MgBr + (i-PrO)B(pin) → (C₄H₇)B(pin) + i-PrOMgBr

    • Reactants: (C₄H₇)MgBr + Isopropoxypinacolborane

    • Desired Product: (C₄H₇)B(pin) (Pinacol ester)

Reagent/ProductFormulaMolecular Weight ( g/mol )
1-bromo-1-methylcyclopropaneC₄H₇Br135.00
Magnesium (Mg)Mg24.31
(1-methylcyclopropyl)MgBrC₄H₇BrMg159.31
TrimethoxyboraneB(OCH₃)₃103.91
IsopropoxypinacolboraneC₉H₁₉BO₂186.06
Potassium bifluorideKHF₂78.10
Potassium trifluoro(1-methylcyclopropyl)borate C₄H₇BF₃K 162.00 [16][17]
Pinacol Boronic Ester C₁₀H₁₉BO₂ 182.07

Atom Economy Calculation Results

PathwayReactantsΣ MW (Reactants)Desired ProductMW (Product)Atom Economy (%)
Trifluoroborate (C₄H₇)MgBr + B(OCH₃)₃ + KHF₂159.31 + 103.91 + 78.10 = 341.32 K[(C₄H₇)BF₃]162.0047.5%
Boronic Ester (C₄H₇)MgBr + C₉H₁₉BO₂159.31 + 186.06 = 345.37 C₁₀H₁₉BO₂182.0752.7%

From a purely synthetic standpoint based on these common routes, the formation of the pinacol ester exhibits a slightly higher atom economy. However, this calculation does not tell the whole story.

Beyond Synthesis: Atom Economy in Application (Suzuki-Miyaura Coupling)

The ultimate purpose of these reagents is their use in cross-coupling reactions. Here, we analyze the "wasted" mass attached to the boron atom during the reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_boron Boron Reagent Input pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R-R') boron_reagent [R'-B] boron_reagent->pd2_add base Base (e.g., OH-) base->pd2_add

Caption: Generalized Suzuki-Miyaura catalytic cycle showing the transmetalation step.

During transmetalation, only the 1-methylcyclopropyl group (R') is transferred to the palladium catalyst. The remaining atoms constitute byproducts.

  • For Potassium Trifluoro(1-methylcyclopropyl)borate (K[R'BF₃]): The transferred group is R' (C₄H₇, MW = 55.10). The byproduct mass is K, B, and 3F (MW = 106.90).

  • For the Pinacol Ester (R'B(pin)): The transferred group is R' (MW = 55.10). The byproduct mass is B and the pinacol group (MW = 126.97).

This analysis reveals a critical point: boronic esters generate more byproduct mass per transferred organic group than trifluoroborates. Sigma-Aldrich notes that the lack of atom economy in boronate esters can detract from their market value. While boronic acids themselves have a higher atom economy in the coupling step, their instability is often a disqualifying factor.[13][18]

Practical Considerations: Where Trustworthiness and Experience Matter

While atom economy is a vital metric, a senior scientist's choice is guided by a holistic view of the process.

FeaturePotassium Trifluoro(1-methylcyclopropyl)borateBoronic Esters (Pinacol)Rationale & Field Insights
Stability Excellent; air and moisture-stable crystalline solid.[7][8]Good; generally more stable than boronic acids, but can be sensitive to hydrolysis.[12]Trifluoroborates offer superior shelf-life and handling simplicity, reducing the risk of reagent degradation and ensuring more consistent reaction outcomes. This is a major advantage in both discovery and process development.[19]
Handling Easy to weigh and handle. Non-volatile.Often liquids or low-melting solids, can be more difficult to handle accurately.The solid nature of trifluoroborates simplifies weighing and transfer operations, which is crucial for reproducibility, especially at scale.
Reactivity Generally require specific conditions for activation but are highly effective.[20]Often highly reactive under standard Suzuki conditions.While boronic esters may appear more "reactive," the stability of trifluoroborates allows for cleaner reactions with fewer side products from reagent decomposition, such as protodeboronation.[21]
Purification Byproducts (e.g., KF) are typically water-soluble, simplifying workup.Boron-containing byproducts can sometimes complicate purification via chromatography.The ease of removing inorganic salts from the trifluoroborate reaction often leads to simpler and more efficient product isolation.
Versatility The robust C-B bond allows for chemical modifications elsewhere in the molecule without decomposition.[10][11]Can be less tolerant to certain reagents or conditions.This feature makes trifluoroborates ideal for late-stage functionalization strategies in complex molecule synthesis.[20]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of these reagents.

Protocol 1: Synthesis of Potassium Trifluoro(1-methylcyclopropyl)borate

This two-step protocol is adapted from standard procedures for boronic acid and trifluoroborate synthesis.[9]

Step A: Synthesis of 1-methylcyclopropylboronic acid

  • To a flame-dried, three-necked flask under an inert atmosphere (N₂), add magnesium turnings (1.1 eq).

  • Add anhydrous THF and a small crystal of iodine.

  • Add a solution of 1-bromo-1-methylcyclopropane (1.0 eq) in anhydrous THF dropwise to initiate Grignard formation. Once initiated, add the remaining solution to maintain a gentle reflux.

  • After the addition is complete, stir for 1 hour at room temperature.

  • Cool the Grignard solution to -78 °C.

  • Add trimethoxyborane (1.2 eq) dropwise, maintaining the temperature below -70 °C.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be used directly in the next step.

Step B: Conversion to Potassium Trifluoroborate Salt

  • Dissolve the crude 1-methylcyclopropylboronic acid (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq). Caution: KHF₂ is corrosive and releases HF in water. Handle with extreme care in a fume hood.

  • Add the KHF₂ solution to the boronic acid solution dropwise. A thick white precipitate will form.

  • Stir the slurry at room temperature for 1 hour.

  • Filter the white solid, wash with cold water and then cold methanol.

  • Dry the solid under vacuum to yield pure potassium trifluoro(1-methylcyclopropyl)borate.

Protocol 2: Suzuki-Miyaura Coupling with Potassium Trifluoro(1-methylcyclopropyl)borate

This protocol is a general method for coupling with aryl bromides.

  • To a reaction vial, add the aryl bromide (1.0 eq), potassium trifluoro(1-methylcyclopropyl)borate (1.5 eq), Pd(OAc)₂ (2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a base, such as Cs₂CO₃ (3.0 eq).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add a solvent system, typically a mixture of toluene and water (e.g., 10:1 ratio).

  • Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

When evaluating organoboron reagents, a narrow focus on the atom economy of a single synthetic step can be misleading.

  • Boronic esters offer a slightly better atom economy in their most direct synthetic route and remain excellent, highly reactive coupling partners.

  • Potassium trifluoro(1-methylcyclopropyl)borate , while having a marginally lower synthetic atom economy, compensates with superior stability, ease of handling, and a more favorable atom economy in the crucial cross-coupling step itself (less "dead weight" per transferred group).

As a Senior Application Scientist, my recommendation is as follows:

For initial discovery chemistry where speed and reactivity with a wide range of commercially available building blocks are paramount, boronic esters are a justifiable choice.

However, for applications requiring high reproducibility, process robustness, ease of handling, and late-stage functionalization, potassium trifluoroborates are the superior reagent. Their operational simplicity and the straightforward purification of reaction products often translate to higher overall process efficiency and a lower environmental impact, embodying the practical spirit of green chemistry beyond a single calculated metric.

References

  • Synthesis of boronic esters derived from boronic and diboronic acids and tartrate derivatives. Sciforum. [Link]

  • Murphy, C. L. W. (2010). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Matteson-type substrate controlled homologation. Organic Syntheses Procedure. [Link]

  • Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Boodram, A., et al. (2020). Diethanolamine Boronic Esters: Development of a Simple and Standard Process for Boronic Ester Synthesis. Organic Process Research & Development. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. [Link]

  • Drouin, M., et al. (2011). Synthesis and Cross-coupling of Sulfonamidomethyltrifluoroborates. Organic Letters. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

  • Tellis, J. C., et al. (2022). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. ACS Catalysis. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Green chemistry metrics for organic synthetic chemistry. OuluREPO. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. (2014). [Link]

  • Calbo, J., et al. (2020). Combined LCA and Green Metrics Approach for the Sustainability Assessment of an Organic Dye Synthesis on Lab Scale. Frontiers in Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Publications. [Link]

  • Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. ResearchGate. [Link]

  • Atom Economy: Definition, Formula & Examples (GCSE). S-cool. [Link]

  • Dolbier, W. R. (2009). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Journal of Fluorine Chemistry. [Link]

  • Franzén, R., & Xu, Y. (2005). Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry. [Link]

  • Molander, G. A., et al. (2011). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses. [Link]

  • Leadbeater, N. E., & McGowan, C. (2008). "Greening Up" the Suzuki Reaction. Journal of Chemical Education. [Link]

  • Calculating Atom Economy I. YouTube. (2025). [Link]

  • Atom Economy. Save My Exams. (2025). [Link]

  • Potassium cyclopropyltrifluoroborate. PubChem. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of Potassium Trifluoro(1-methylcyclopropyl)borate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Identification and Risk Assessment: What You Need to Know Before You Start

Potassium trifluoro(1-methylcyclopropyl)borate is a solid organoboron compound.[1][2] Based on the hazard classifications of analogous potassium organotrifluoroborates, such as Potassium Cyclopropyltrifluoroborate, it is prudent to assume that this compound may cause skin and eye irritation.[3][4] Some related organoboron compounds can have more severe toxicities, including being fatal if swallowed. Therefore, a thorough risk assessment is mandatory before any handling of this substance.

Assumed Hazards:

  • Skin Irritation: May cause redness, itching, or inflammation upon contact.[3][4]

  • Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][4]

  • Respiratory Tract Irritation: As a fine powder, it may cause respiratory irritation if inhaled.

  • Hygroscopic/Moisture Sensitive: Organotrifluoroborates can be sensitive to moisture, which can affect their stability and reactivity.[5][6]

Engineering Controls: Your First Line of Defense

To minimize exposure, all handling of Potassium trifluoro(1-methylcyclopropyl)borate should be conducted within appropriate engineering controls. The choice of control depends on the scale of the work and the specific procedures being performed.

  • Chemical Fume Hood: For general handling of small quantities, a certified chemical fume hood is the minimum requirement. This will protect the user from inhaling dust and provide a contained space in case of a spill.

  • Glove Box (Inert Atmosphere): If the compound is confirmed to be air- or moisture-sensitive, or if the procedure requires stringent anhydrous conditions, a glove box with an inert atmosphere (e.g., nitrogen or argon) is necessary. This not only protects the user but also preserves the integrity of the reagent.

Personal Protective Equipment (PPE): Your Essential Barrier

The following table outlines the minimum PPE required for handling Potassium trifluoro(1-methylcyclopropyl)borate. Never handle this chemical without the proper personal protective equipment.

PPE ComponentSpecificationRationale
Eye Protection Safety goggles with side shields or a face shield worn over safety glasses.Protects against dust particles and potential splashes.[3][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[3][4]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter.Required when handling larger quantities or if there is a risk of generating dust.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.

Step-by-Step Handling Procedures: From Receipt to Disposal

Adhering to a standardized workflow is critical for ensuring safety and experimental reproducibility.

Workflow for Handling Potassium trifluoro(1-methylcyclopropyl)borate

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood/Glove Box Prepare Fume Hood/Glove Box Don PPE->Prepare Fume Hood/Glove Box 1. Suit Up Receive & Inspect Receive & Inspect Prepare Fume Hood/Glove Box->Receive & Inspect 2. Prepare Workspace Store Appropriately Store Appropriately Receive & Inspect->Store Appropriately 3. Initial Handling Weigh & Transfer Weigh & Transfer Store Appropriately->Weigh & Transfer 4. Retrieval Perform Experiment Perform Experiment Weigh & Transfer->Perform Experiment 5. Use in Reaction Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware 6. Post-Experiment Dispose of Waste Dispose of Waste Decontaminate Glassware->Dispose of Waste 7. Cleanup Doff PPE Doff PPE Dispose of Waste->Doff PPE 8. Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands 9. Personal Hygiene

Caption: A logical workflow for the safe handling of Potassium trifluoro(1-methylcyclopropyl)borate.

Detailed Protocols

A. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label correctly identifies the contents as Potassium trifluoro(1-methylcyclopropyl)borate with CAS No. 2249826-37-5.

  • If the container is compromised, do not open it. Follow your institution's protocol for handling damaged chemical containers.

B. Storage:

  • Store the compound in a tightly sealed container to prevent contamination and decomposition.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • For long-term storage, refrigeration at 2-8°C is recommended.[1] Some suppliers may recommend storage at -20°C.[7] Always follow the storage instructions provided by the supplier.

C. Weighing and Transfer:

  • Preparation: Before handling the solid, ensure your workspace in the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, receiving flask) readily available.

  • Minimizing Dust: Open the container slowly. Use a spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any rapid movements that could generate dust. If dust is unavoidable, a dust mask or respirator is essential.

  • Transfer to Reaction Vessel: Carefully add the weighed solid to the reaction vessel. A powder funnel can be useful to prevent the solid from adhering to the sides of the flask.

  • Cleaning: Immediately clean any residual solid from the spatula and weigh boat using an appropriate solvent and dispose of the waste properly.

Spill Management and Waste Disposal

A. Spill Response:

  • Small Spills: In the event of a small spill within a fume hood, carefully sweep up the solid material, taking care not to create dust.[3] Place the collected material into a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: For large spills, evacuate the area and follow your institution's emergency procedures.

B. Waste Disposal:

  • All waste materials, including empty containers, contaminated gloves, and weigh boats, should be placed in a clearly labeled, sealed container.

  • Dispose of the chemical waste through your institution's hazardous waste program.[5] Do not dispose of it in the regular trash or down the drain.

First Aid Measures

In the event of exposure, take the following immediate actions:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[3][4] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

  • BASF. (2026, February 23). Safety data sheet.
  • ChemScene. (n.d.). Potassium trifluoro(1-methylcyclopropyl)borate.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Potassium Trifluoroacetate.
  • ChemicalBook. (2025, July 19). POTASSIUM TRIFLUORO(TRIFLUOROMETHYL)BORATE - Safety Data Sheet.
  • TCI Chemicals. (2023, March 5). SAFETY DATA SHEET: Potassium Cyclopropyltrifluoroborate.
  • Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET: Potassium Cyclopropyltrifluoroborate.
  • BLD Pharm. (n.d.). Potassium trifluoro((1R,2R)-2-methylcyclopropyl)borate.
  • Thermo Fisher Scientific. (2011, December 15). SAFETY DATA SHEET: Potassium tetrafluoroborate.
  • ChemicalBook. (n.d.). Potassium isopropenyltrifluoroborate - Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Potassium (cyclopropylmethyl)trifluoroborate.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.